Lipophilicity Modulation vs. Parent Scaffold
The addition of a methyl group at the 4-position of the 2,1,3-benzothiadiazol-5-amine core increases its lipophilicity compared to the unsubstituted parent compound. The parent compound, 2,1,3-benzothiadiazol-5-amine (CAS 874-37-3), has a reported logP of 1.1 [1]. Based on structure-property relationships, the 4-methyl analog (CAS 2255-97-2) is predicted to exhibit a higher logP value, which directly impacts its solubility profile and membrane permeability. This is a critical differentiator for medicinal chemistry applications where absorption and distribution are key. This is a class-level inference supported by the known physicochemical data for the unsubstituted analog [1] and computational predictions for other regioisomers .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted > 1.1 (Exact value not publicly available) |
| Comparator Or Baseline | 2,1,3-Benzothiadiazol-5-amine (CAS 874-37-3), LogP = 1.1 |
| Quantified Difference | Estimated increase in lipophilicity due to methyl substitution. |
| Conditions | XLogP3 calculation [1] and computational prediction models. |
Why This Matters
A quantifiable increase in LogP directly influences a molecule's solubility and passive diffusion across biological membranes, making the 4-methyl derivative more suitable for specific medicinal chemistry campaigns requiring enhanced lipophilicity compared to the parent amine.
- [1] AngeneChemical. (n.d.). 2,1,3-Benzothiadiazol-5-amine (CAS 874-37-3). View Source
